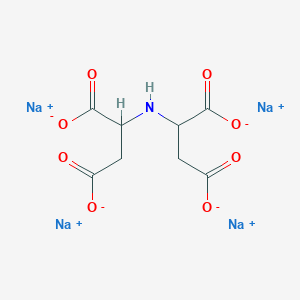

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate is a chemical compound with the molecular formula C8H7NNa4O8. It is commonly used as a food additive and flavor enhancer. This compound is known for its ability to reduce sodium content in food products, making it a popular substitute for table salt in various applications .

Mechanism of Action

Target of Action

Tetrasodium iminodisuccinate, also known as Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) or UNII-GYS41J2635, is a chelating agent . Its primary targets are alkaline earth and polyvalent heavy metal ions . It forms complexes of moderate stability with these ions, acting as a pentadentate ligand .

Mode of Action

The compound interacts with its targets by donating electron pairs to form stable complexes . It has a strong chelating ability, which allows it to strongly adhere to surfaces such as the Zn anode surface in a zinc-ion battery . It also participates in the solvation structure of Zn 2+ and Na + .

Biochemical Pathways

The biochemical pathways affected by tetrasodium iminodisuccinate primarily involve the inhibition of corrosion in materials like carbon steel . It acts as a mixed type of inhibitor, protecting the material through physical and chemical adsorption .

Result of Action

The molecular and cellular effects of tetrasodium iminodisuccinate’s action are largely related to its role as a chelating agent and inhibitor. For instance, in the context of a zinc-ion battery, the compound reshapes the Zn anode/electrolyte electric double layer, inhibiting the growth of dendrites and various side reactions . In the context of corrosion inhibition, it exhibits excellent protection efficiency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tetrasodium iminodisuccinate. For example, the compound is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) . Additionally, it degrades rapidly with exposure to sunlight and environmental water sources .

Biochemical Analysis

Biochemical Properties

Tetrasodium iminodisuccinate is a powerful chelating agent. It forms stable complexes with metal ions, such as calcium, magnesium, iron, and copper . These metal ions can cause unwanted effects on biochemical reactions, such as discoloration, odor, and degradation. By binding to these metal ions, Tetrasodium iminodisuccinate prevents them from reacting with other ingredients and causing these negative effects .

Cellular Effects

The cellular effects of Tetrasodium iminodisuccinate are primarily related to its chelation properties. By binding to metal ions, it can influence cell function by preventing these ions from interacting with other cellular components. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrasodium iminodisuccinate involves the formation of a complex between the compound and a metal ion. The compound binds to the metal ion through a mechanism called coordination, which involves the donation of electron pairs from the compound to the metal ion . This coordination creates a stable complex that is resistant to further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrasodium iminodisuccinate has been shown to be stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Metabolic Pathways

Given its role as a chelating agent, it may interact with enzymes or cofactors that require metal ions for their activity .

Transport and Distribution

The transport and distribution of Tetrasodium iminodisuccinate within cells and tissues are likely influenced by its chelation properties. By binding to metal ions, it may affect the localization or accumulation of these ions within cells .

Subcellular Localization

Given its role as a chelating agent, it may be found in areas of the cell where metal ions are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate typically involves the reaction of aspartic acid with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Aspartic acid+4NaOH→Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)+4H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where aspartic acid is treated with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in various chemical reactions and processes.

Biology: The compound is utilized in studies related to amino acid metabolism and protein synthesis.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: The compound is used in the production of cultured dairy products, meat, and poultry. .

Comparison with Similar Compounds

Tetrasodium iminodisuccinate: Similar in structure and function, used as a chelating agent.

Sodium citrate: Another sodium salt used as a food additive and preservative.

Sodium gluconate: Used in food and pharmaceutical industries as a chelating agent and stabilizer.

Uniqueness: tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate is unique due to its specific structure, which allows it to effectively reduce sodium content in food products while maintaining flavor. Its ability to act as a chelating agent in various applications also sets it apart from other similar compounds .

Biological Activity

Tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate, commonly referred to as tetrasodium iminodisuccinate, is a chelating agent with significant biological activity. This article delves into its mechanisms of action, biochemical properties, and applications in various fields, supported by case studies and research findings.

Target of Action

Tetrasodium iminodisuccinate primarily functions as a chelating agent. It interacts with metal ions in biological systems, which can influence various cellular processes.

Mode of Action

The compound binds metal ions through coordination, donating electron pairs to form stable complexes. This interaction prevents metal ions from participating in unwanted biological reactions, thereby modulating cell function and signaling pathways .

Chelation and Cellular Effects

Tetrasodium iminodisuccinate exhibits strong chelation properties, forming stable complexes with essential metal ions such as calcium, magnesium, iron, and copper. By binding these ions, it can prevent them from interacting with other cellular components, impacting processes like gene expression and cellular metabolism .

Stability and Transport

The compound remains stable in weakly acidic solutions (pH 4-7) at elevated temperatures and is also stable in strongly alkaline conditions. Its chelation properties influence its transport and distribution within cells, potentially affecting the localization of metal ions crucial for various enzymatic activities .

Case Studies

-

Impact on Zinc-Ion Batteries

Research has shown that tetrasodium iminodisuccinate can reshape the electric double layer at the Zn anode/electrolyte interface in zinc-ion batteries. This property inhibits dendrite growth and reduces side reactions, enhancing battery performance. -

Biodegradability and Environmental Safety

Studies indicate that tetrasodium iminodisuccinate is readily biodegradable and does not bioaccumulate in aquatic environments. This characteristic suggests a low risk to aquatic life when used in industrial applications . -

Applications in Food Industry

The compound is utilized in food production to reduce sodium content while maintaining flavor. Its unique structure allows it to act effectively as a flavor enhancer while serving as a chelating agent.

Comparative Analysis

A comparison of tetrasodium iminodisuccinate with similar compounds reveals its unique advantages:

| Compound | Functionality | Unique Features |

|---|---|---|

| Tetrasodium Iminodisuccinate | Chelating agent | Effective in reducing sodium content |

| Sodium Citrate | Food additive and preservative | Commonly used for flavor enhancement |

| Sodium Gluconate | Chelating agent | Used primarily in pharmaceutical applications |

Properties

CAS No. |

144538-83-0 |

|---|---|

Molecular Formula |

C8H11NNaO8 |

Molecular Weight |

272.16 g/mol |

IUPAC Name |

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate |

InChI |

InChI=1S/C8H11NO8.Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17); |

InChI Key |

QOUJVMYUVAQNQM-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

144538-83-0 |

physical_description |

PelletsLargeCrystals, Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.